molecular formula C22H21FN6O2 B12004093 (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12004093
M. Wt: 420.4 g/mol
InChI Key: SQNLCUSQUDWEEM-ZVHZXABRSA-N
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Description

(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, including a fluorobenzylidene hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and malonic acid derivatives.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via alkylation reactions using appropriate alkyl halides.

    Hydrazinyl Substitution: The hydrazinyl group is introduced through the reaction of the purine derivative with hydrazine or its derivatives.

    Formation of the Fluorobenzylidene Moiety: The final step involves the condensation of the hydrazinyl-purine derivative with 4-fluorobenzaldehyde under basic conditions to form the (E)-8-(2-(4-fluorobenzylidene)hydrazinyl) group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the double bond in the fluorobenzylidene group, converting it to a single bond.

    Substitution: The purine core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced fluorobenzylidene derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzylidene hydrazinyl moiety is believed to play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(Benzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    8-(2-(4-Chlorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and reactivity.

Uniqueness

The presence of the fluorine atom in (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a key feature that distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique and valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21FN6O2

Molecular Weight

420.4 g/mol

IUPAC Name

8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C22H21FN6O2/c1-27-19-18(20(30)28(2)22(27)31)29(13-12-15-6-4-3-5-7-15)21(25-19)26-24-14-16-8-10-17(23)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,25,26)/b24-14+

InChI Key

SQNLCUSQUDWEEM-ZVHZXABRSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)F)CCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCC4=CC=CC=C4

Origin of Product

United States

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